
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of an amino group at the 4-position, a methyloxolan group at the 6-position, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyloxolan-2-ylamine with cyanuric chloride, followed by the introduction of an amino group at the 4-position through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone core to its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyloxolan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazines.
Scientific Research Applications
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2-thione
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2,4-dione
- 4-Amino-6-(2-methyloxolan-2-yl)-1,3,5-triazine-2,4,6-trione
Uniqueness
4-Amino-6-(2-methyloxolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific substitution pattern and the presence of the methyloxolan group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-amino-6-(2-methyloxolan-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O2/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
VPASPLOHENXUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


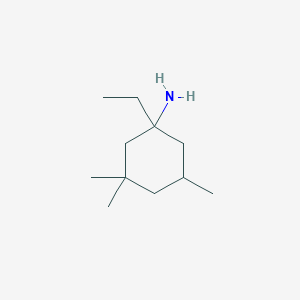
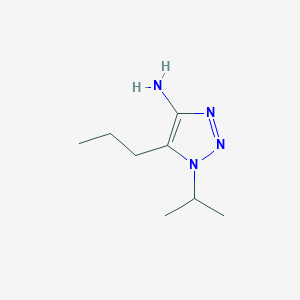
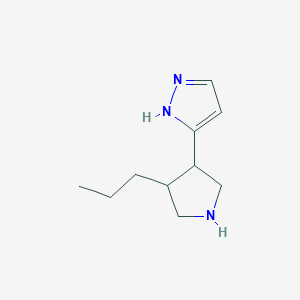
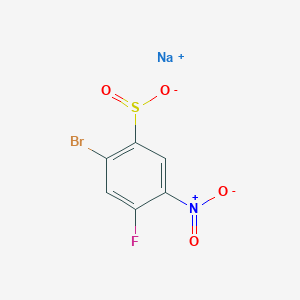
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
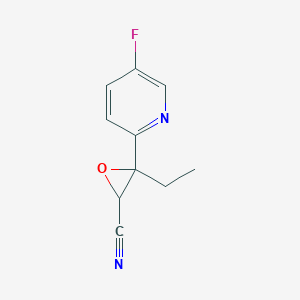
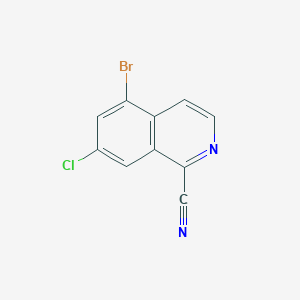
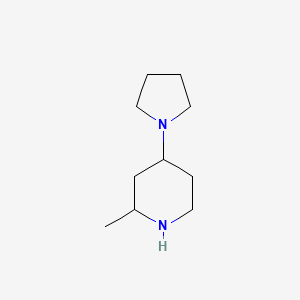
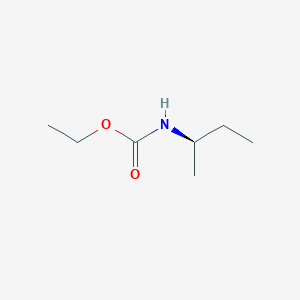
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
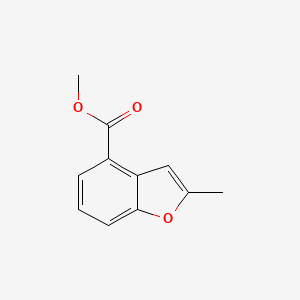
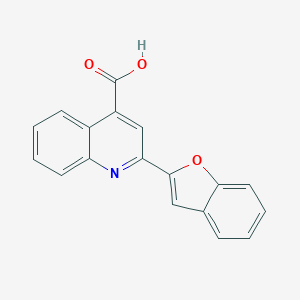
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)
